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Compound of Interest

Compound Name: 5-Chloro-2-ethynylpyridine

Cat. No.: B566242 Get Quote

CAS Number: 1196153-33-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Chloro-2-ethynylpyridine, a key

building block in the synthesis of targeted therapeutics. This document outlines its chemical

properties, a detailed experimental protocol for its synthesis, and its application in the

development of kinase inhibitors for cancer therapy.

Compound Data
5-Chloro-2-ethynylpyridine is a halogenated pyridine derivative featuring a reactive ethynyl

group, making it a valuable synthon in medicinal chemistry. Its physical and chemical properties

are summarized below.
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Property Value Reference

CAS Number 1196153-33-9 --INVALID-LINK--

Molecular Formula C₇H₄ClN --INVALID-LINK--

Molecular Weight 137.57 g/mol --INVALID-LINK--

Appearance Light brown to brown solid --INVALID-LINK--

Boiling Point (Predicted) 193.1 ± 25.0 °C --INVALID-LINK--

Density (Predicted) 1.23 ± 0.1 g/cm³ --INVALID-LINK--

Storage Temperature
Inert atmosphere, Store in

freezer, under -20°C
--INVALID-LINK--

Synthesis of 5-Chloro-2-ethynylpyridine
The synthesis of 5-Chloro-2-ethynylpyridine is typically achieved through a two-step process

involving a Sonogashira coupling reaction followed by a deprotection step. A representative

experimental protocol is detailed below.

Experimental Workflow
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Step 1: Sonogashira Coupling

Step 2: Deprotection

2,5-Dichloropyridine

Sonogashira Coupling

Ethynyltrimethylsilane Pd(PPh3)2Cl2 / CuI Et3N / THF

2-Chloro-5-((trimethylsilyl)ethynyl)pyridine

Desilylation

K2CO3 / MeOH

5-Chloro-2-ethynylpyridine

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Chloro-2-ethynylpyridine.

Step 1: Sonogashira Coupling of 2,5-Dichloropyridine
and Ethynyltrimethylsilane
This step forms the carbon-carbon bond between the pyridine ring and the protected acetylene.

Materials:

2,5-Dichloropyridine

Ethynyltrimethylsilane
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (Et₃N)

Anhydrous Tetrahydrofuran (THF)

Procedure:

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-

dichloropyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and

copper(I) iodide (0.04 eq).

Add anhydrous THF and triethylamine (2.0 eq).

Degas the mixture by bubbling with the inert gas for 15-20 minutes.

Add ethynyltrimethylsilane (1.1 eq) dropwise to the reaction mixture at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of

celite to remove the catalyst.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection of 2-Chloro-5-
((trimethylsilyl)ethynyl)pyridine
This step removes the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.

Materials:
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Crude 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine from Step 1

Potassium carbonate (K₂CO₃)

Methanol (MeOH)

Procedure:

Dissolve the crude 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine in methanol.

Add potassium carbonate (2.0 eq) to the solution.

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the

starting material is consumed.

Once the reaction is complete, remove the methanol under reduced pressure.

Add water to the residue and extract the product with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purification
The crude 5-Chloro-2-ethynylpyridine can be purified by column chromatography on silica gel

using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a solid.

[1]

Application in Drug Discovery: A Building Block for
Kinase Inhibitors
5-Chloro-2-ethynylpyridine is a crucial intermediate in the synthesis of various kinase

inhibitors, which are a major class of anti-cancer drugs. The ethynyl group serves as a key

linker to connect different pharmacophores, while the chloro-substituted pyridine ring often

engages in important interactions within the kinase active site.
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Targeting the ALK and EGFR Signaling Pathways in
Non-Small Cell Lung Cancer (NSCLC)
Aberrant signaling through the Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth

Factor Receptor (EGFR) pathways is a key driver in certain types of non-small cell lung cancer

(NSCLC).[2][3] Small molecule inhibitors that target these kinases have shown significant

clinical benefit. 5-Chloro-2-ethynylpyridine has been utilized in the development of potent

ALK and EGFR inhibitors.[3][4]

ALK Signaling Pathway

The ALK receptor tyrosine kinase, when constitutively activated by genetic rearrangements

(e.g., EML4-ALK fusion), triggers downstream signaling cascades including the RAS-MAPK,

PI3K-AKT, and JAK-STAT pathways, leading to cell proliferation and survival.[5][6][7]
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Caption: Inhibition of the ALK signaling pathway.
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EGFR Signaling Pathway

Similarly, mutations in the EGFR can lead to its constitutive activation, driving downstream

pathways such as RAS-MAPK and PI3K-AKT, which promote tumor growth and survival.[8][9]

[10]
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Caption: Inhibition of the EGFR signaling pathway.
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Synthetic Approach to Kinase Inhibitors
The general strategy for incorporating 5-Chloro-2-ethynylpyridine into kinase inhibitors

involves its use in a Sonogashira coupling reaction with a suitably functionalized aromatic or

heteroaromatic core. This is exemplified in the synthesis of potent ALK/EGFR dual inhibitors.[3]

5-Chloro-2-ethynylpyridine

Sonogashira Coupling

Functionalized
Aryl/Heteroaryl Halide

Kinase Inhibitor Core Structure

Further
Functionalization

Final Kinase Inhibitor

Click to download full resolution via product page

Caption: General synthetic route to kinase inhibitors.

Conclusion
5-Chloro-2-ethynylpyridine is a versatile and valuable building block for the synthesis of

complex molecules in drug discovery. Its straightforward synthesis and the reactivity of its

ethynyl group make it an ideal component for constructing potent and selective kinase

inhibitors. The continued exploration of this and similar synthons will undoubtedly contribute to

the development of novel therapeutics for a range of diseases, including cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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